1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Anticancer Autophagy modulation Pancreatic cancer

Procure the N1-benzyl, C3/C5-dimethyl-substituted pyrazole-4-carboxylic acid to access a validated building block for PDE4 inhibitor SAR (IC₅₀ shift ~10,500-fold vs unsubstituted), mTORC1-targeting autophagy modulators (submicromolar activity vs MIA PaCa-2), and a patented esterification route to CRTH2 antagonists. Its balanced lipophilicity (LogP 2.25) and purity ≥95% make it a critical reference standard for permeability assays.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 108444-25-3
Cat. No. B026289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS108444-25-3
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)O
InChIInChI=1S/C13H14N2O2/c1-9-12(13(16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17)
InChIKeyQBQWUFSHKRRJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23 [ug/mL]

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 108444-25-3): Core Identity and Procurement Context


1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 108444-25-3, MF: C₁₃H₁₄N₂O₂, MW: 230.26 g/mol) is a 1,3,4,5-tetrasubstituted pyrazole-4-carboxylic acid derivative. The compound is distinguished by a benzyl substituent at N1 and methyl groups at C3 and C5 of the pyrazole ring, with a free carboxylic acid at C4 . The core pyrazole-4-carboxylic acid scaffold is widely utilized as a synthetic intermediate in medicinal chemistry and agrochemical development [1]; this particular derivative is commercially available at purities ≥95-98% and serves as a key building block for constructing more complex heterocyclic compounds and pharmacologically active molecules .

Why 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 108444-25-3) Cannot Be Readily Substituted by Unsubstituted or N1-Variant Pyrazole-4-carboxylic Acids


The pyrazole-4-carboxylic acid family exhibits substantial functional divergence driven by N1-substitution identity. The unsubstituted analog 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 113808-86-9) demonstrates markedly different physicochemical properties: a molecular weight of 140.14 g/mol versus 230.26 g/mol, and a calculated cLogP of approximately 0.8 versus 2.25 for the benzyl-substituted compound [1]. This lipophilicity differential directly impacts membrane permeability, protein binding, and suitability for hydrophobic target engagement. Furthermore, SAR studies on structurally related N1-phenyl and N1-benzyl pyrazole-4-carboxylic acid derivatives reveal that N1-substituent variation produces orders-of-magnitude differences in target engagement—for example, PDE4 inhibitory potency ranges from 19 nM (N1-2-chlorophenyl) to 200,000 nM (N1-H) [2][3]. Procurement of the specific benzyl-substituted derivative is therefore essential when the intended downstream application requires the precise combination of C4 carboxylic acid functionality, C3/C5 methyl substitution, and N1-benzyl lipophilicity.

Quantitative Differentiation Evidence for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 108444-25-3)


Derivative Antiproliferative Potency in MIA PaCa-2 Pancreatic Cancer Cells

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, synthesized directly from 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as the core scaffold, demonstrate submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. Two selected compounds from this series exhibited submicromolar GI₅₀ values and good metabolic stability [1]. In contrast, the parent carboxylic acid itself does not exhibit direct antiproliferative activity; the benzamide derivatives leverage the 1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl core as the pharmacophoric anchor. This establishes the target compound's unique utility as a privileged scaffold for generating biologically active derivatives, a property not shared by simpler pyrazole-4-carboxylic acids lacking the N1-benzyl substitution pattern [2].

Anticancer Autophagy modulation Pancreatic cancer

PDE4 Inhibitory Potency of N1-Substituted Pyrazole-4-carboxylates

The N1-substituent on 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives profoundly modulates PDE4 inhibitory activity. Ethyl 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (PD007223) exhibits potent PDE4 inhibition with an IC₅₀ of 19 nM (0.019 µM) [1]. In contrast, the unsubstituted analog 3,5-dimethyl-1H-pyrazole-4-carboxylic acid displays an IC₅₀ of 200,000 nM (200 µM) against PDE4, representing a ~10,500-fold potency reduction [2]. Even the N1-unsubstituted ethyl ester derivative (ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate) shows an IC₅₀ of 82,000 nM, a ~4,300-fold reduction relative to the N1-aryl analog [3]. While 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid itself has not been directly evaluated in a published head-to-head PDE4 comparison, its N1-benzyl substitution occupies an intermediate structural and lipophilic space that warrants evaluation relative to these established potency benchmarks [4].

PDE4 inhibition cAMP signaling Enzyme inhibition

Physicochemical Differentiation: Lipophilicity and Molecular Descriptors

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 108444-25-3) exhibits a calculated LogP of 2.25 and a polar surface area (PSA) of 55.12 Ų . In contrast, the unsubstituted analog 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 113808-86-9) has a calculated LogP of approximately 0.8 and a PSA of 66.0 Ų [1]. This differential of ~1.45 LogP units corresponds to a ~28-fold difference in predicted octanol-water partition coefficient. The benzyl-substituted compound's molecular weight (230.26 vs. 140.14 g/mol) and increased hydrophobicity predict superior membrane permeability and potential blood-brain barrier penetration relative to the unsubstituted core [2]. The 2-chlorophenyl N1-substituted analog (PD007223) exhibits a cLogP of 3.32 and PSA of 44.12 Ų, positioning the benzyl derivative as an intermediate lipophilicity option within the N1-substituted pyrazole-4-carboxylate series [3].

Lipophilicity Drug-likeness Physicochemical properties

Patent-Documented Utility as a Synthetic Intermediate for CRTH2 Antagonists

Patent CN102884051A (Pyrazole compounds as CRTH2 antagonists) explicitly employs 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a key synthetic intermediate [1]. The patent documents the conversion of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid—which is derived from the target carboxylic acid—to methyl ester and subsequent functionalization to produce CRTH2 antagonist candidates with yields of 963 mg (from 1.00 g starting material) for the esterification step [2]. This patent-protected application distinguishes the target compound from generic pyrazole-4-carboxylic acid building blocks (such as CAS 113808-86-9), which are not explicitly documented as intermediates in this therapeutic class. The benzyl group at N1 is structurally essential for the downstream CRTH2 antagonist pharmacophore, as evidenced by the patent's SAR exploration of benzyl-substituted pyrazole cores [3].

CRTH2 antagonist Anti-inflammatory Synthetic intermediate

Validated Application Scenarios for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 108444-25-3) Procurement


Medicinal Chemistry: Scaffold for Autophagy-Modulating Anticancer Agents

Procure 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid for synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as mTORC1-targeting autophagy modulators. The core scaffold enables generation of derivatives with submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells [1]. This application leverages the free C4 carboxylic acid for amide coupling to diverse benzoyl/benzylamine moieties. The benzyl group at N1 is essential for the pharmacophore; unsubstituted pyrazole-4-carboxylic acid analogs lack this N1-benzyl anchoring point and do not yield comparable activity in this assay system [2].

Enzymology: Exploration of PDE4 N1-Substituent SAR

Employ 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a reference compound for structure-activity relationship studies of N1-substituted pyrazole-4-carboxylate PDE4 inhibitors. With an N1-H analog showing IC₅₀ = 200,000 nM and an N1-2-chlorophenyl analog showing IC₅₀ = 19 nM, the N1-benzyl compound (LogP = 2.25) provides a critical intermediate lipophilicity data point for understanding the relationship between N1-substitution and PDE4 potency [3][4]. This compound enables systematic exploration of the ~10,500-fold potency window driven by N1-substituent variation.

Synthetic Chemistry: Intermediate for CRTH2 Antagonist Development

Utilize 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a validated synthetic intermediate following the protocols documented in patent CN102884051A [5]. The compound undergoes efficient esterification (3N methanolic HCl, RT, 18 h, 96.3% yield) to produce (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid methyl ester, a precursor to CRTH2 receptor antagonists with potential anti-inflammatory applications [6]. This patent-documented route provides a proven synthetic path distinct from generic pyrazole-4-carboxylic acid building blocks.

Physicochemical Profiling: Balanced Lipophilicity Reference Standard

Procure 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a physicochemical reference standard representing moderate lipophilicity (LogP = 2.25) within the pyrazole-4-carboxylic acid chemical space. This compound occupies a distinct niche between hydrophilic unsubstituted analogs (LogP ≈ 0.8) and highly lipophilic aryl-substituted derivatives (cLogP up to 3.32) [7]. The balanced profile—combining a calculated 28-fold higher partition coefficient than the N1-H core while maintaining acceptable PSA (55.12 Ų) for membrane permeability—supports its use as a calibration standard in logD determination and permeability assays.

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